molecular formula C26H28BrN3O4 B304228 N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Katalognummer B304228
Molekulargewicht: 526.4 g/mol
InChI-Schlüssel: AQLIVDQFSQKABK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the activity of bromodomain-containing proteins, which play a crucial role in gene transcription and chromatin remodeling. Inhibition of these proteins has been linked to the suppression of tumor growth and the modulation of immune response.

Wirkmechanismus

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor exerts its pharmacological effects by selectively binding to the bromodomain of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, thereby inhibiting its activity. The inhibition of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein leads to the suppression of gene transcription and the modulation of chromatin structure, which ultimately results in the suppression of tumor growth and the modulation of immune response.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to exhibit a range of biochemical and physiological effects, including the suppression of tumor growth, the modulation of immune response, and the inhibition of viral replication. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its selectivity towards the bromodomain of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the cell type and disease model used. Additionally, its solubility and stability may pose challenges in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research on N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the investigation of its therapeutic potential in various disease models. Furthermore, the elucidation of the molecular mechanisms underlying its pharmacological effects may provide insights into the development of novel therapeutic strategies.

Synthesemethoden

The synthesis of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves a multi-step process that requires several chemical reactions. The starting material for the synthesis is 2,3-dimethoxybenzoic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 5-bromo-2-pyridinamine to form an amide intermediate. This intermediate is then subjected to a series of reactions involving various reagents to yield the final product, N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor.

Eigenschaften

Produktname

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molekularformel

C26H28BrN3O4

Molekulargewicht

526.4 g/mol

IUPAC-Name

N-(5-bromopyridin-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H28BrN3O4/c1-14-21(25(32)30-20-10-9-15(27)13-28-20)22(16-7-6-8-19(33-4)24(16)34-5)23-17(29-14)11-26(2,3)12-18(23)31/h6-10,13,22,29H,11-12H2,1-5H3,(H,28,30,32)

InChI-Schlüssel

AQLIVDQFSQKABK-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=NC=C(C=C4)Br

Kanonische SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=NC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.